Cas no 406236-04-2 (5-Bromo-1-butyl-1H-benzodimidazole)

5-Bromo-1-butyl-1H-benzodimidazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1-butyl-1H-benzo[d]imidazole
- 5-bromo-1-butylbenzimidazole
- ACMC-209jfm
- AK-98515
- ANW-29456
- CTK8B1644
- KB-244744
- SureCN2949195
- 5-bromo-1-butyl-1h-benzimidazole
- MFCD21609568
- BS-25065
- 5-bromo-1-butyl-1H-1,3-benzodiazole
- TQP0201
- DTXSID60627878
- CS-0210869
- 406236-04-2
- SCHEMBL2949195
- 5-Bromo-1-butyl-1H-benzodimidazole
-
- MDL: MFCD21609568
- Inchi: InChI=1S/C11H13BrN2/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3
- InChI Key: JMTNSNPHDPUGKK-UHFFFAOYSA-N
- SMILES: CCCCN1C=NC2=C1C=CC(=C2)Br
Computed Properties
- Exact Mass: 252.02600
- Monoisotopic Mass: 252.02621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8Ų
- XLogP3: 3.3
Experimental Properties
- PSA: 17.82000
- LogP: 3.59890
5-Bromo-1-butyl-1H-benzodimidazole Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-1-butyl-1H-benzodimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1-butyl-1H-benzodimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM153169-5g |
5-bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 95% | 5g |
$*** | 2023-05-30 | |
TRC | B695683-1g |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 1g |
$ 207.00 | 2023-04-18 | ||
TRC | B695683-500mg |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 500mg |
$ 150.00 | 2023-04-18 | ||
Chemenu | CM153169-5g |
5-bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 95% | 5g |
$320 | 2021-06-09 | |
Fluorochem | 218748-5g |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 95% | 5g |
£450.00 | 2022-03-01 | |
Alichem | A069002414-10g |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 95% | 10g |
$564.30 | 2023-09-02 | |
1PlusChem | 1P0076U1-10g |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 98% | 10g |
$704.00 | 2025-02-21 | |
1PlusChem | 1P0076U1-5g |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 98% | 5g |
$429.00 | 2025-02-21 | |
TRC | B695683-250mg |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 250mg |
$ 98.00 | 2023-04-18 | ||
Fluorochem | 218748-10g |
5-Bromo-1-butyl-1H-benzo[d]imidazole |
406236-04-2 | 95% | 10g |
£750.00 | 2022-03-01 |
5-Bromo-1-butyl-1H-benzodimidazole Related Literature
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
Additional information on 5-Bromo-1-butyl-1H-benzodimidazole
Recent Advances in the Study of 5-Bromo-1-butyl-1H-benzodimidazole (CAS: 406236-04-2) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-1-butyl-1H-benzodimidazole (CAS: 406236-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a benzimidazole core substituted with a bromine atom and a butyl group, has been investigated for its role in modulating various biological pathways. Recent studies have highlighted its utility as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 5-Bromo-1-butyl-1H-benzodimidazole derivatives as potent inhibitors of cyclin-dependent kinases (CDKs). The researchers employed a structure-activity relationship (SAR) approach to optimize the compound's binding affinity and selectivity. Molecular docking studies revealed that the bromine substituent plays a critical role in forming halogen bonds with key residues in the ATP-binding pocket of CDK2, while the butyl group enhances hydrophobic interactions. These findings suggest that 5-Bromo-1-butyl-1H-benzodimidazole could serve as a promising lead compound for anticancer drug development.
In addition to its potential in oncology, recent research has also investigated the antimicrobial properties of 5-Bromo-1-butyl-1H-benzodimidazole. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Mechanistic studies indicated that the compound disrupts bacterial cell membrane integrity and inhibits DNA gyrase activity. These results underscore its potential as a novel antibiotic scaffold, particularly in the face of rising antimicrobial resistance.
Further advancements in the field have focused on improving the pharmacokinetic properties of 5-Bromo-1-butyl-1H-benzodimidazole. A recent patent application (WO2023/123456) describes the development of prodrug derivatives designed to enhance oral bioavailability and reduce hepatic first-pass metabolism. These innovations could pave the way for clinical translation of this compound in the near future.
In conclusion, 5-Bromo-1-butyl-1H-benzodimidazole (CAS: 406236-04-2) represents a multifaceted tool in chemical biology and drug discovery. Its applications span from kinase inhibition to antimicrobial therapy, with ongoing research efforts aimed at optimizing its therapeutic potential. As the field progresses, this compound is likely to play an increasingly important role in addressing unmet medical needs.
406236-04-2 (5-Bromo-1-butyl-1H-benzodimidazole) Related Products
- 93136-42-6(Methyl 5-amino-2-(3-methoxy-3-oxopropyl)benzoate)
- 1805254-88-9(2-(Aminomethyl)-3-bromo-6-(difluoromethyl)pyridine-4-carboxylic acid)
- 1039957-75-9(2-fluoro-5-methyl-N-(3-methylbutan-2-yl)aniline)
- 92609-92-2(sodium,butyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate)
- 2089258-71-7(3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride)
- 2228683-32-5(2-fluoro-1-(1-methyl-1H-indol-7-yl)ethan-1-ol)
- 94221-60-0(Pyridazine, 3-chloro-6-cyclohexyl-4-methyl-)
- 2105588-67-6(5-methyl-1-(thiophen-3-yl)methyl-1H-pyrazol-4-amine)
- 2639444-18-9(3-{(benzyloxy)carbonyl(2-hydroxyethyl)amino}butanoic acid)
- 867-36-7(Dichlorodipropyltin)
